4-Aminopyridine-2,6-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

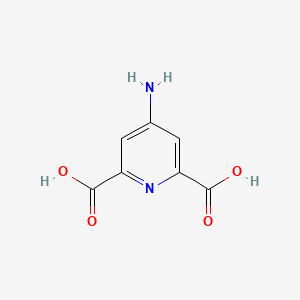

Structure

2D Structure

Properties

IUPAC Name |

4-aminopyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEBMGYEECNNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633861 | |

| Record name | 4-Aminopyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-49-0 | |

| Record name | 4-Aminopyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Aminopyridine-2,6-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Aminopyridine-2,6-dicarboxylic acid, a key intermediate in pharmaceutical and materials science research.[1] This document details the necessary experimental protocols, quantitative data, and logical workflows to enable the successful synthesis of the target molecule.

Introduction

This compound is a valuable building block in organic synthesis. Its pyridine core, substituted with both amino and dicarboxylic acid functionalities, makes it a versatile precursor for the development of novel pharmaceuticals and advanced materials. This guide outlines a multi-step synthesis beginning from readily available starting materials, proceeding through key intermediates such as chelidonic acid and chelidamic acid.

Overall Synthesis Pathway

The proposed synthetic route to this compound is a five-step process, which can be summarized as follows:

-

Synthesis of Chelidonic Acid: Condensation of diethyl oxalate and acetone followed by cyclization.

-

Synthesis of Chelidamic Acid: Ammonolysis of chelidonic acid.

-

Esterification of Chelidamic Acid: Protection of the carboxylic acid groups as methyl esters.

-

Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: Conversion of the hydroxyl group to a chloro group.

-

Amination of Dimethyl 4-chloropyridine-2,6-dicarboxylate: Nucleophilic substitution of the chloro group with an amino group.

-

Hydrolysis of Dimethyl 4-aminopyridine-2,6-dicarboxylate: Deprotection of the carboxylic acid groups to yield the final product.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with relevant quantitative data.

Step 1: Synthesis of Chelidonic Acid

Chelidonic acid is prepared via a Claisen condensation of diethyl oxalate and acetone, followed by an acid-catalyzed cyclization.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of diethyl oxalate and acetone is added dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate is collected by filtration and then treated with aqueous hydrochloric acid. The mixture is refluxed for 24 hours to effect cyclization. After cooling, the precipitated chelidonic acid is collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference(s) |

| Starting Materials | Diethyl oxalate, Acetone, Sodium ethoxide, Ethanol, Hydrochloric acid | [2] |

| Reaction Time | 24 hours (reflux) | [2] |

| Yield | 90-95% | [2] |

| Melting Point | 262 °C (decomposes) |

Step 2: Synthesis of Chelidamic Acid

Chelidamic acid is synthesized by the reaction of chelidonic acid with ammonia.[3][4]

Experimental Protocol:

Chelidonic acid is dissolved in concentrated ammonium hydroxide.[2] The mixture is refluxed for 6-8 hours, with additional ammonium hydroxide added as needed to maintain a pH above 9.[2] In a more detailed protocol, a 30% aqueous ammonia solution is added dropwise at 0°C to the precursor over 1 hour.[3] The resulting suspension is stirred at room temperature for 48 hours.[3] Excess ammonia is removed under reduced pressure. The residue is then refluxed with water and activated carbon for 15 minutes for decolorization.[3] After hot filtration, the filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1.[3] The precipitated white solid, chelidamic acid, is collected by filtration, washed with cold water, and dried under vacuum.[3]

| Parameter | Value | Reference(s) |

| Starting Material | Chelidonic acid, Ammonium hydroxide | [2][3] |

| Reaction Time | 6-8 hours (reflux) or 48 hours (room temperature) | [2][3] |

| Yield | Quantitative | [2] |

| Purity | 98% | [3] |

| Melting Point | 267-278 °C (decomposes) | [4] |

Step 3: Esterification of Chelidamic Acid

To prevent side reactions in the subsequent chlorination step, the carboxylic acid groups of chelidamic acid are protected as methyl esters.

Experimental Protocol:

Chelidamic acid (1.0 g, 0.005 mol) is suspended in methanol (75 ml).[5] Concentrated sulfuric acid (100 µl) is added as a catalyst.[5] The mixture is refluxed at 373 K for 2 hours.[5] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 185 ml).[5] The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a light-yellow solid.[5]

| Parameter | Value | Reference(s) |

| Starting Material | Chelidamic acid, Methanol, Sulfuric acid | [5] |

| Reaction Time | 2 hours | [5] |

| Yield | 84% | [5] |

| Product | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | [5] |

Step 4: Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

The 4-hydroxy group of the pyridine ring is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate is heated with an excess of phosphorus oxychloride (POCl₃) at reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base such as sodium carbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford dimethyl 4-chloropyridine-2,6-dicarboxylate.

| Parameter | Value | Reference(s) |

| Starting Material | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | |

| Reagent | Phosphorus oxychloride (POCl₃) | [6] |

| Product | Dimethyl 4-chloropyridine-2,6-dicarboxylate |

Step 5: Amination of Dimethyl 4-chloropyridine-2,6-dicarboxylate

The 4-chloro substituent is replaced by an amino group via a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol (Buchwald-Hartwig Amination):

An oven-dried Schlenk tube is charged with dimethyl 4-chloropyridine-2,6-dicarboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., argon). A solution of an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) or aqueous ammonia in a dry aprotic solvent (e.g., toluene or dioxane) is added. The reaction mixture is heated at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to give dimethyl 4-aminopyridine-2,6-dicarboxylate.

| Parameter | Value | Reference(s) |

| Starting Material | Dimethyl 4-chloropyridine-2,6-dicarboxylate | |

| Catalyst System | Pd₂(dba)₃, Xantphos, NaOtBu | [4] |

| Amine Source | Ammonia equivalent or aqueous ammonia | [2] |

| Solvent | Toluene or Dioxane | [2] |

| Product | Dimethyl 4-aminopyridine-2,6-dicarboxylate |

Step 6: Hydrolysis of Dimethyl 4-aminopyridine-2,6-dicarboxylate

The final step is the deprotection of the carboxylic acid groups by hydrolysis of the methyl esters.

Experimental Protocol:

Dimethyl 4-aminopyridine-2,6-dicarboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated at reflux until the hydrolysis is complete (monitored by TLC). After cooling, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4, at which point the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

| Parameter | Value | Reference(s) |

| Starting Material | Dimethyl 4-aminopyridine-2,6-dicarboxylate | |

| Reagents | Sodium hydroxide, Hydrochloric acid | [3] |

| Product | This compound |

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental stages.

Conclusion

The synthesis of this compound presented in this guide is a robust and adaptable pathway for researchers in the fields of medicinal chemistry and materials science. By following the detailed protocols and considering the quantitative data provided, scientists can reliably produce this valuable chemical intermediate for their research and development endeavors. Careful execution of each step, particularly the inert conditions required for the amination reaction, is crucial for achieving high yields and purity.

References

- 1. youtube.com [youtube.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopyridine-2,6-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2,6-dicarboxylic acid, a heterocyclic compound featuring a pyridine core substituted with an amino group and two carboxylic acid functionalities, serves as a significant building block in the realms of pharmaceutical and materials science.[1] Its structural attributes, particularly the presence of acidic and basic centers, impart a unique set of physicochemical properties that are critical for its application in synthesis and as a potential pharmacophore. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The physicochemical characteristics of this compound are pivotal for predicting its behavior in various chemical and biological systems. While comprehensive experimental data is not extensively available in public literature, a combination of computed data and referenced experimental values provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | Nomenclature | [2] |

| CAS Number | 2683-49-0 | Identifier | [2] |

| Molecular Formula | C₇H₆N₂O₄ | Structural | [2] |

| Molecular Weight | 182.13 g/mol | Calculated | [1][2] |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)N | Structural | [2] |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| Solubility | Not available | Experimental | - |

| Dissociation Constant (pKa) | Data available in IUPAC Digitized pKa Dataset | Experimental | [2][3] |

| Octanol-Water Partition Coefficient (XLogP3) | -0.1 | Computed | [2] |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Solubility Profile Assessment

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

-

Procedure (Qualitative):

-

To a test tube containing 1 mL of the solvent, a small, pre-weighed amount (e.g., 1 mg) of this compound is added.

-

The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period.

-

Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.

-

-

Procedure (Quantitative - Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-72 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

-

Determination of Dissociation Constant (pKa)

The pKa values indicate the strength of the acidic and basic groups within the molecule. Given the presence of two carboxylic acid groups and one amino group, multiple pKa values are expected.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water, potentially with a small amount of co-solvent if water solubility is low. The solution should be of a known concentration (e.g., 0.01 M).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette.

-

Procedure:

-

The initial pH of the solution is recorded.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the expected equivalence points.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa values are determined from the half-equivalence points on the titration curve, where the pH is equal to the pKa.

-

Logical and Experimental Workflow

The characterization of this compound follows a logical progression from basic identification to the determination of its key physicochemical properties. This workflow ensures a comprehensive understanding of the compound's behavior.

Conclusion

This compound is a compound of interest for further research and development. This guide provides a foundational understanding of its core physicochemical properties and outlines the necessary experimental protocols for their thorough investigation. The presented workflow offers a systematic approach to ensure a comprehensive characterization, which is essential for its effective utilization in drug discovery and material science applications. While some experimental data remains to be fully elucidated in the public domain, the methodologies described herein provide a clear path for researchers to obtain this critical information.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6N2O4 | CID 23422803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GitHub - IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. [github.com]

In-Depth Technical Guide: 4-Aminopyridine-2,6-dicarboxylic acid (CAS 2683-49-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-2,6-dicarboxylic acid, CAS number 2683-49-0, is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. While direct biological activity of this compound is not extensively documented, its true value lies in its role as a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and its application in the development of novel compounds. Particular attention is given to its utility in creating derivatives with potential therapeutic applications, thereby offering a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by an amino group at the 4-position and two carboxylic acid groups at the 2- and 6-positions. These functional groups provide multiple reactive sites, making it a valuable scaffold in organic synthesis.[1][2][3]

| Property | Value | Reference |

| CAS Number | 2683-49-0 | [1][3] |

| Molecular Formula | C₇H₆N₂O₄ | [1][3] |

| Molecular Weight | 182.13 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Amino-2,6-pyridinedicarboxylic acid | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [4][5] |

| SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)N | [3] |

| InChI | InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) | [3] |

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various methods. One documented approach involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then further reacted with ammonium acetate in a one-pot synthesis under mild conditions.[2] This method is noted for its high atom economy and mild reaction conditions.[2]

Below is a generalized workflow for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, highlighting the role of key reactants.

Caption: One-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives.

Applications in Synthesis

This compound serves as a crucial starting material for the synthesis of more complex molecules with potential biological activities. Its derivatives are being explored for various therapeutic areas.

Synthesis of Bioactive Molecules and Chemical Probes

This compound is a key building block for creating bioactive molecules and chemical probes for biological research.[2] The presence of the amino and dicarboxylic acid groups allows for a variety of chemical modifications, leading to the development of novel compounds with desired pharmacological properties.

Synthesis of Chiral Macrocyclic Pyridine Carboxamides

Derivatives of pyridine-2,6-dicarboxylic acid have been used to synthesize chiral linear and macrocyclic bridged pyridines. These compounds have been investigated for their antimicrobial activities.

Experimental Protocol: General Procedure for Synthesis of Acid Chlorides from Dicarboxylic Acids

A general method to activate the carboxylic acid groups for further reaction involves the formation of acyl chlorides.

-

Suspend the dicarboxylic acid (e.g., a derivative of pyridine-2,6-dicarboxylic acid) in dichloromethane (DCM).

-

Add a catalytic amount of dimethylformamide (DMF) (5-10 drops).

-

Add oxalyl chloride (4-6 equivalents) dropwise.

-

Stir the mixture at room temperature until a clear solution is formed (typically 3-4 hours).

-

Remove the solvent and volatile residues using a rotary evaporator under reduced pressure.

-

Further remove any remaining residues by co-azeotropic distillation with anhydrous toluene.[6]

This activated intermediate can then be reacted with various amines to form dicarboxamides.[6]

Caption: Synthesis of dicarboxamides from pyridine-2,6-dicarboxylic acid derivatives.

Potential Biological Significance of Derivatives

While this compound itself is primarily an intermediate, its structural motif is found in compounds with interesting biological activities. For instance, the broader class of 4-aminopyridine derivatives are known to have neurological effects. The parent compound, 4-aminopyridine, is a potassium channel blocker.[7][8][9][10][11] It is important to note that the dicarboxylic acid functional groups in the title compound significantly alter its properties compared to 4-aminopyridine.

Derivatives of pyridine-2,6-dicarboxylic acid have been investigated for a range of biological activities, including antimicrobial properties.[12] The synthesis of various metal complexes with pyridine-dicarboxylate ligands has also been explored for their potential anti-Candida activity.[12]

Conclusion

This compound (CAS 2683-49-0) is a chemical intermediate of significant value to the scientific research community, particularly those in pharmaceutical development and materials science. Its utility as a versatile building block for the synthesis of complex and potentially bioactive molecules is well-established. While the direct biological profile of this compound remains to be fully elucidated, its importance in the synthetic pathways to novel therapeutic agents and research tools is clear. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to support researchers in leveraging this compound for future discoveries.

References

- 1. nbinno.com [nbinno.com]

- 2. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 3. This compound | C7H6N2O4 | CID 23422803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 2683-49-0 | AChemBlock [achemblock.com]

- 5. synchem.de [synchem.de]

- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of cardioactive drugs on action potential generation and propagation in embryonic stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tailoring copper( ii ) complexes with pyridine-4,5-dicarboxylate esters for anti- Candida activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04061D [pubs.rsc.org]

An In-depth Technical Guide to 4-Aminopyridine-2,6-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-2,6-dicarboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential synthetic routes. Due to the limited availability of direct experimental data, this document also presents theoretical and comparative data from closely related compounds to offer valuable insights for researchers. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, as well as for scientists exploring the applications of pyridine derivatives.

Molecular Structure and Chemical Identity

This compound is a pyridine ring substituted with an amino group at the 4-position and two carboxylic acid groups at the 2- and 6-positions.[3] The presence of both acidic (carboxylic acids) and basic (amino group and pyridine nitrogen) centers suggests that the molecule can exhibit amphoteric properties.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 2683-49-0[3] |

| Molecular Formula | C₇H₆N₂O₄[3] |

| Molecular Weight | 182.13 g/mol [2] |

| SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)N[3] |

| InChI | InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13)[3] |

| InChIKey | IHEBMGYEECNNJH-UHFFFAOYSA-N[3] |

Molecular Visualization

The structural formula of this compound is presented below, illustrating the arrangement of its constituent atoms and functional groups.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 182.13 g/mol | PubChem[2] |

| Purity | ≥ 97% (Commercially available) | Ningbo Inno Pharmchem Co., Ltd.[1] |

| Physical State | Solid (Predicted) | |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | BLD Pharm[4] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available in the public domain. However, based on related synthetic methodologies for similar compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

A potential route could involve the oxidation of a 2,6-disubstituted-4-aminopyridine, or the amination of a pre-formed pyridine-2,6-dicarboxylic acid derivative. A novel one-pot synthesis for 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been reported, which could potentially be adapted.[5][6] This method involves the reaction of pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid, followed by a reaction with ammonium acetate.[6]

Note: This represents a generalized workflow. The specific choice of pyruvate and aldehyde would be critical for the successful synthesis of the 4-amino derivative. Further research and experimental validation are required to establish a robust protocol.

Spectroscopic Data

Reference 1H NMR Data for Pyridine-2,6-dicarboxylic acid (in DMSO-d₆):

-

8.29 ppm (d, 2H)

-

8.24 ppm (t, 1H)

The presence of the amino group at the 4-position in this compound would be expected to cause an upfield shift of the signals for the protons at the 3- and 5-positions due to its electron-donating nature.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural motifs are present in molecules with known biological relevance. It is considered a key intermediate for pharmaceutical synthesis.[1]

Inferred Biological Relevance

Derivatives of pyridine are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[9] The aminopyridine scaffold is a component of several drugs, and pyridine-dicarboxylic acids are known to act as ligands and have applications in medicinal chemistry.[10][11]

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural similarity of the pyridine-dicarboxylic acid moiety to known enzyme inhibitors and metal chelators, it is plausible that derivatives of this compound could interact with metalloenzymes or signaling pathways that are regulated by metal ions.

Conclusion

This compound is a molecule of interest for chemical and pharmaceutical research. While there is a scarcity of detailed experimental data in the public domain, this guide has consolidated the available information on its structure, properties, and potential synthetic strategies. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug development and other scientific fields. Researchers are encouraged to use this document as a starting point for their investigations into this promising chemical entity.

References

- 1. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]

- 2. This compound | C7H6N2O4 | CID 23422803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 11. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]

Spectroscopic and Structural Characterization of 4-Aminopyridine-2,6-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Aminopyridine-2,6-dicarboxylic acid, a key intermediate in pharmaceutical synthesis. This document outlines expected spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for obtaining such data.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | s | 2H | H-3, H-5 (Aromatic protons) |

| ~5.0 - 6.0 | br s | 2H | -NH₂ (Amino protons) |

| ~12.0 - 13.0 | br s | 2H | -COOH (Carboxylic acid protons) |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The amino and carboxylic acid protons are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | C=O (Carboxylic acid carbons) |

| ~150 - 160 | C-2, C-6 (Carbons attached to carboxylic acids) |

| ~140 - 150 | C-4 (Carbon attached to the amino group) |

| ~110 - 120 | C-3, C-5 (Aromatic carbons) |

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretching (Amino group) |

| 2500 - 3300 | Broad | O-H stretching (Carboxylic acid) |

| ~1700 | Strong | C=O stretching (Carboxylic acid) |

| 1620 - 1650 | Medium | N-H bending (Amino group) |

| 1550 - 1600 | Medium | C=C and C=N stretching (Pyridine ring) |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol [1][] |

| Expected [M+H]⁺ (ESI+) | m/z 183.04 |

| Expected [M-H]⁻ (ESI-) | m/z 181.03 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and typically showing the molecular ion.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization.

Caption: Relationship between Structure and Spectra.

References

An In-depth Technical Guide on 4-Aminopyridine-2,6-dicarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminopyridine-2,6-dicarboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and pharmacological aspects of this class of compounds.

Core Concepts and Potential Therapeutic Applications

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyridine ring, substituted with amino and carboxylic acid functional groups, provides a versatile scaffold for the design of molecules with specific biological activities. These compounds have been investigated for their potential as enzyme inhibitors, with applications in various therapeutic areas.

The core structure allows for modifications at the amino group and the carboxylic acid moieties, enabling the fine-tuning of physicochemical properties and biological targets. Research has primarily focused on their ability to modulate the activity of enzymes involved in key physiological and pathological processes.

Data Presentation: Enzyme Inhibition

The following tables summarize the quantitative data on the inhibitory activity of this compound derivatives and related analogs against specific enzyme targets.

| Compound/Analog | Target Enzyme | Inhibition Data | Reference |

| 5-[(arylcarbonyl)amino]-pyridine-2-carboxylic acids | Prolyl-4-hydroxylase (P4H) | Equipotent with pyridine-2,5-dicarboxylic acid | |

| 5-(arylcarbamoyl)pyridine-2-carboxylic acids | Prolyl-4-hydroxylase (P4H) | Equipotent with pyridine-2,5-dicarboxylic acid | |

| Pyridine-2,5-dicarboxylic acid | Prolyl-4-hydroxylase (P4H) | Known inhibitor | |

| Pyridine derivative C30 | Cystathionine β-synthase (CBS) | ~50% inhibition at 1 mM | [1] |

| Pyridine derivative C30 | Cystathionine γ-lyase (CSE) | ~40% inhibition at 1 mM | [1] |

| Pyridine derivative C31 | Cystathionine β-synthase (CBS) | ~40% inhibition at 0.5 mM | [1] |

| Pyridine derivative C31 | Cystathionine γ-lyase (CSE) | ~60% inhibition at 0.5 mM | [1] |

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to interact with key signaling pathways, primarily through the inhibition of specific enzymes. Two such pathways are the hydrogen sulfide (H₂S) biosynthesis pathway and the collagen modification pathway mediated by prolyl-4-hydroxylase.

Hydrogen Sulfide (H₂S) Biosynthesis Pathway

Hydrogen sulfide is a gaseous signaling molecule involved in various physiological processes. Its production is primarily catalyzed by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Inhibition of these enzymes can modulate H₂S levels, which has therapeutic implications in conditions where H₂S is dysregulated.

Hydrogen Sulfide (H₂S) Biosynthesis Pathway and Inhibition.

Prolyl-4-Hydroxylase (P4H) and Collagen Synthesis

Prolyl-4-hydroxylase is a key enzyme in the post-translational modification of collagen, catalyzing the formation of hydroxyproline. This modification is crucial for the stability of the collagen triple helix. Inhibition of P4H can modulate collagen synthesis and deposition, which is a therapeutic target in fibrotic diseases and cancer.

Prolyl-4-Hydroxylase (P4H) in Collagen Synthesis and its Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the protocols for key biological assays.

Synthesis Protocols

1. One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives

This method provides a simple and efficient one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes under mild conditions.

-

Reaction: Pyruvates and aldehydes are reacted with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives.

-

Subsequent Reaction: The dihydropyran intermediates are further reacted with ammonium acetate in the same pot to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivatives.

-

Advantages: This method offers mild reaction conditions, a one-pot procedure, and high atom economy.

2. Synthesis of 5-Amido-Substituted Pyridine-2-Carboxylic Acids

This protocol describes the synthesis of 5-[(arylcarbonyl)amino]- and 5-(arylcarbamoyl)pyridine-2-carboxylic acids, which have shown inhibitory activity against prolyl-4-hydroxylase.

-

Starting Material: The synthesis typically starts from a suitable pyridine-2-carboxylic acid precursor.

-

Amide Coupling: The amino group at the 5-position is coupled with an appropriate aryl carbonyl chloride or aryl isocyanate to form the corresponding amide or urea linkage.

-

Purification: The final products are purified by standard techniques such as recrystallization or column chromatography.

Biological Assay Protocols

1. Cystathionine β-Synthase (CBS) Inhibition Assay

This assay is used to screen for and characterize inhibitors of CBS, a key enzyme in the H₂S biosynthesis pathway.

-

Principle: The assay measures the production of H₂S from the CBS-catalyzed reaction of cysteine and homocysteine. The produced H₂S reacts with a fluorogenic probe, leading to an increase in fluorescence.

-

Materials:

-

Recombinant human CBS enzyme

-

Substrates: L-cysteine and L-homocysteine

-

Fluorogenic H₂S probe

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (potential inhibitors)

-

Microplate reader for fluorescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the CBS enzyme to each well.

-

Add the test compounds and incubate to allow for binding.

-

Initiate the reaction by adding the substrates and the fluorogenic probe.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

2. Prolyl-4-Hydroxylase (P4H) Inhibition Assay

This assay is designed to identify and evaluate inhibitors of P4H, an enzyme critical for collagen synthesis.

-

Principle: The assay measures the activity of P4H by detecting one of its reaction products, such as succinate or hydroxyproline.

-

Materials:

-

Recombinant human P4H enzyme

-

Peptide substrate (e.g., a procollagen-like peptide)

-

Cofactors: α-ketoglutarate, FeSO₄, and ascorbate

-

Detection reagents (e.g., for succinate or hydroxyproline)

-

Test compounds

-

Microplate reader for signal detection (e.g., luminescence or colorimetric)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the P4H enzyme to each well.

-

Add the test compounds and pre-incubate.

-

Initiate the enzymatic reaction by adding the peptide substrate and cofactors.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ values for the test compounds.

-

Conclusion

This compound derivatives represent a promising class of compounds with the potential for therapeutic development, particularly as enzyme inhibitors. The synthetic versatility of this scaffold allows for the generation of diverse analogs, which can be screened against various biological targets. The inhibition of enzymes such as cystathionine β-synthase and prolyl-4-hydroxylase highlights their potential in modulating key signaling pathways involved in a range of diseases. Further research, including structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of this compound class. This guide provides a foundational resource for researchers to advance the understanding and application of this compound derivatives in drug discovery and development.

References

The Pivotal Role of 4-Aminopyridine-2,6-dicarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – 4-Aminopyridine-2,6-dicarboxylic acid is emerging as a critical scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, biological activities, and applications, with a focus on recent advancements in the development of its derivatives. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (APDC) is a heterocyclic compound that serves as a vital building block in the synthesis of complex bioactive molecules and advanced materials.[1] Its rigid structure, featuring a pyridine core substituted with two carboxylic acid groups and an amino group, provides a unique three-dimensional arrangement of functional groups that can be exploited for targeted interactions with biological macromolecules. While broadly recognized as a key intermediate in pharmaceutical synthesis, recent research has highlighted its potential in the development of novel antimicrobial and anticancer agents.[2][3]

Synthesis of this compound and Its Derivatives

The synthesis of APDC and its derivatives can be achieved through various synthetic routes. A common laboratory-scale synthesis of the related 4-aminopyridine-2-carboxylic acid involves the catalytic hydrogenation of a chlorinated precursor. Furthermore, innovative one-pot methods for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives have been developed to improve efficiency and yield.[2]

A recent advancement in the application of APDC is its use as an organic linker in the formation of metal-organic frameworks (MOFs). A novel hafnium-based MOF (Hf/APDC-MOF) was synthesized using a rapid microwave-assisted method, showcasing the utility of APDC in creating advanced materials with biomedical applications.[2][3]

Biological Activity and Therapeutic Potential

Derivatives of 4-aminopyridine have been explored for a wide range of biological activities. The core structure is a key pharmacophore in medicinal chemistry. While the parent compound has been investigated for its role in neurological disorders, recent studies on its derivatives have demonstrated significant potential in other therapeutic areas.

Antimicrobial and Anticancer Activity of a Hafnium-Based MOF Derivative

A notable example is the Hf/APDC-MOF, which has demonstrated potent antibacterial activity against key oral pathogens, Streptococcus mutans and Porphyromonas gingivalis. Additionally, this MOF has shown selective anticancer effects against gingival carcinoma cells.[2][3]

Table 1: Quantitative Biological Activity of Hf/APDC-MOF

| Biological Activity | Test Organism/Cell Line | Quantitative Data |

| Antibacterial | Streptococcus mutans | MIC = 1 µg/mL |

| Antibacterial | Porphyromonas gingivalis | MIC = 1 µg/mL |

| Anticancer | SCC154 (Gingival Carcinoma) | IC50 = 78 µg/mL |

Data sourced from recent studies on the Hf/APDC-MOF.[2][3]

Experimental Protocols

Synthesis of Hf/APDC-MOF

A detailed protocol for the synthesis of the Hf/APDC-MOF via a microwave-assisted method has been reported.[2][3]

Experimental Workflow for Hf/APDC-MOF Synthesis

Caption: Workflow for the microwave-assisted synthesis of Hf/APDC-MOF.

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the Hf/APDC-MOF against S. mutans and P. gingivalis was determined using a broth microdilution method.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the Hf/APDC-MOF on SCC154 gingival carcinoma cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value.[3]

Potential Role as a Glutamate Receptor Modulator

While concrete quantitative data for derivatives of APDC as glutamate receptor modulators is still emerging, the structural similarity of the pyridine dicarboxylic acid scaffold to known glutamate receptor ligands suggests its potential in this area. Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are particularly interesting targets, as they are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and downstream signaling pathways. The development of APDC derivatives as selective modulators of these receptors could offer novel therapeutic strategies for neurological and psychiatric disorders.

Signaling Pathway of Group II Metabotropic Glutamate Receptors

Caption: Hypothetical inhibition of the mGluR2/3 signaling pathway by an APDC analog.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. While its role as a synthetic intermediate is well-established, recent research into its derivatives, such as the Hf/APDC-MOF, has unveiled exciting new therapeutic possibilities in the fields of antimicrobial and anticancer therapy. The quantitative data and detailed protocols presented in this guide underscore the tangible potential of APDC derivatives. Further exploration of this scaffold, particularly in the context of glutamate receptor modulation, is warranted and holds promise for the development of next-generation therapeutics.

References

- 1. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

The Versatile Scaffolding of 4-Aminopyridine-2,6-dicarboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Aminopyridine-2,6-dicarboxylic acid, a heterocyclic compound featuring a pyridine core substituted with an amino group and two carboxylic acid functionalities, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique structural and electronic properties make it a sought-after precursor for the design and construction of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and coordination chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

This compound is a stable, solid compound with the following key properties:

| Property | Value |

| CAS Number | 2683-49-0 |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

| Purity | Typically ≥95% |

Synthesis of this compound

While a direct, high-yield synthesis of this compound from simple precursors can be challenging, several synthetic strategies have been developed. One common approach involves the modification of a pre-existing pyridine-2,6-dicarboxylic acid scaffold. A generalized workflow for such a synthesis is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid from Picloram (Illustrative for a related compound)

This protocol details the synthesis of the closely related 4-aminopyridine-2-carboxylic acid and provides a conceptual basis for the synthesis of the dicarboxylic acid analogue.

Materials:

-

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)

-

10% Palladium on activated carbon (Pd/C)

-

10% aqueous Lithium Hydroxide (LiOH) solution

-

Hydrogen gas (H₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Diatomaceous earth (Celite®)

-

Water

Procedure:

-

A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable reaction vessel.[1]

-

The vessel is purged with hydrogen gas twice.[1]

-

The reaction mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[1]

-

The temperature is then raised to 70°C and maintained for 12 hours.[1]

-

After cooling, the suspension is filtered through diatomaceous earth.[1]

-

The filtrate is acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), leading to the formation of a precipitate.[1]

-

The solid product is collected by filtration and dried under high vacuum overnight to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[1]

Yield: 4.6 g (99%).[1]

Applications in Organic Synthesis

This compound serves as a trifunctional building block, offering its amino group and two carboxylic acid groups for a variety of chemical transformations.

Synthesis of Bioactive Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of 4-aminopyridine have shown promise in several therapeutic areas. For instance, 4-aminopyridine itself is a potassium channel blocker used in the treatment of multiple sclerosis.[2][3][4][5][6] The dicarboxylic acid derivative provides handles for the synthesis of more complex molecules with potentially enhanced biological activity and modified pharmacokinetic profiles.

Potential Therapeutic Applications of Derivatives:

-

Anticonvulsants: The core structure can be elaborated to synthesize novel compounds with potential anticonvulsant properties.[7][8][9]

-

Potassium Channel Modulators: The amino-pyridine moiety is a key pharmacophore for potassium channel blockade. Derivatives can be designed to target specific potassium channel subtypes with greater selectivity.[2][3][4][5][6]

Experimental Protocol: General Procedure for the Synthesis of Pyridine-2,6-dicarboxamides

This protocol describes a general method for the amidation of pyridine-2,6-dicarboxylic acids, a common step in the synthesis of biologically active derivatives.[10]

Step 1: Formation of the Acyl Chloride

-

Suspend pyridine-2,6-dicarboxylic acid in dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add oxalyl chloride (4–6 equivalents) dropwise.

-

Stir the mixture at room temperature until a clear solution is formed (typically 3–4 hours).

-

Remove the solvent and excess reagent under reduced pressure.

Step 2: Amide Formation

-

Dissolve the resulting acyl chloride in a suitable solvent (e.g., DCM/THF).

-

Cool the solution to 0°C.

-

Add the desired amine (2.0 equivalents) and triethylamine (2.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Purify the product by standard methods (e.g., extraction, chromatography).

Quantitative Data for a Representative Dicarboxamide Synthesis: The synthesis of N²,N⁵-di(pyridin-4-yl)furan-2,5-dicarboxamide (a related compound) from furan-2,5-dicarboxylic acid and 4-aminopyridine resulted in a 68% yield.[10]

Spectroscopic Data for a Representative Dicarboxamide:

-

¹H NMR (400 MHz, DMSO-d₆), δ [ppm]: 10.69 (s, 2H), 8.52 (d, J = 4.9 Hz, 4H), 7.77 (d, J = 5.0 Hz, 4H), 7.55 (s, 2H).[10]

-

¹³C NMR (101 MHz, DMSO-d₆), δ [ppm]: 156.4, 150.5, 148.2, 145.4, 116.8, 114.2.[10]

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid groups of this compound are excellent ligands for metal ions, making it a valuable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis. The synthesis is typically carried out under hydrothermal or solvothermal conditions.

Caption: General workflow for the synthesis of MOFs.

Experimental Protocol: General Hydrothermal Synthesis of Lanthanide MOFs

This protocol provides a general framework for the synthesis of MOFs using lanthanide metals and a dicarboxylic acid ligand.

Materials:

-

This compound

-

Lanthanide salt (e.g., La(NO₃)₃·6H₂O, Ce(NO₃)₃·6H₂O)

-

Solvent (e.g., water, DMF, or a mixture)

Procedure:

-

Dissolve the lanthanide salt and this compound in the chosen solvent in a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined period (e.g., 24-72 hours).

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash them with the solvent, and dry them.

Characterization Data for a Representative Coordination Polymer: In a study of a tetranuclear Cu(II) coordination polymer containing pyridine-2,6-dicarboxylic acid and 4-amidinopyridine, the ligands coordinated to the copper ions through the carboxylate oxygens and the terminal nitrogen of the amidinopyridine.[11][12]

Biological Activity and Signaling Pathways

Derivatives of 4-aminopyridine are known to modulate the activity of voltage-gated potassium channels.[2][3][4][5][6] These channels play a crucial role in the repolarization of the cell membrane after an action potential. By blocking these channels, 4-aminopyridine and its analogues can prolong the duration of the action potential and enhance neurotransmitter release at synapses. This mechanism is the basis for its therapeutic effect in conditions like multiple sclerosis, where nerve conduction is impaired.

Caption: Mechanism of action of 4-aminopyridine derivatives on potassium channels.

Conclusion

This compound is a building block of significant importance in contemporary organic synthesis. Its trifunctional nature allows for the creation of a wide range of derivatives with potential applications in drug discovery and materials science. The ability to synthesize novel bioactive molecules, particularly those targeting ion channels, as well as the construction of functional coordination polymers and MOFs, underscores the immense potential of this versatile scaffold. Further exploration of its reactivity and the biological activities of its derivatives is likely to lead to new and important discoveries in various scientific disciplines.

References

- 1. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of a tetranuclear Cu(II) coordination polymer containing pyridine-2,6-dicarboxylic acid and 4-amidinopyridine co-ligand | Dutse Journal of Pure and Applied Sciences [ajol.info]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Aminopyridine-2,6-dicarboxylic Acid: From Synthesis to a Role in Glutamatergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Aminopyridine-2,6-dicarboxylic acid, a substituted pyridine derivative, has emerged as a valuable building block in the synthesis of more complex molecules.[1][2] Its rigid structure and the presence of multiple functional groups—an amino group and two carboxylic acid moieties—make it an attractive scaffold for the design of novel pharmaceutical agents and functional materials. Despite its commercial availability and use in research, a definitive historical account of its first synthesis remains elusive in accessible scientific literature. This guide aims to provide a thorough technical summary of the existing knowledge surrounding this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2683-49-0 |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Appearance | Solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water and common organic solvents |

| pKa (predicted) | pKa₁: 2.5 (carboxyl), pKa₂: 4.5 (carboxyl), pKa₃: 6.5 (amino) |

Synthesis of this compound

While the original synthesis of this compound is not well-documented, a plausible and commonly cited precursor is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The following is a representative experimental protocol for its preparation from this starting material.

Illustrative Experimental Protocol: Amination of Chelidamic Acid

This protocol is based on established chemical transformations for the conversion of hydroxypyridines to aminopyridines.

Objective: To synthesize this compound from chelidamic acid.

Materials:

-

Chelidamic acid (1 equivalent)

-

Ammonia solution (25-28% in water, excess)

-

Ammonium sulfite or a suitable catalyst (catalytic amount)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Ethanol

Equipment:

-

High-pressure autoclave reactor

-

Magnetic stirrer with heating mantle

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure autoclave reactor, a suspension of chelidamic acid in an excess of aqueous ammonia is prepared. A catalytic amount of ammonium sulfite is added to facilitate the nucleophilic substitution.

-

Reaction Conditions: The autoclave is sealed and heated to a temperature in the range of 150-180 °C with constant stirring. The reaction is maintained at this temperature for 12-24 hours. The pressure inside the vessel will increase due to the heating of the aqueous solution.

-

Work-up: After cooling the reactor to room temperature, the pressure is carefully released. The reaction mixture is transferred to a beaker.

-

Isolation of the Product: The excess ammonia and water are removed under reduced pressure. The resulting solid residue is redissolved in a minimum amount of hot deionized water.

-

Purification: The solution is acidified with hydrochloric acid to a pH of approximately 3-4. This will cause the precipitation of the amphoteric this compound.

-

Final Product Collection: The precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and dried under vacuum to yield this compound as a solid.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathway

This compound has been identified as a selective antagonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission.

Mechanism of Action

Group II mGluRs are typically located presynaptically and, upon activation by glutamate, inhibit the release of this excitatory neurotransmitter. They are coupled to Gαi/o proteins, which, when activated, inhibit the enzyme adenylyl cyclase.[3][4] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels has several downstream consequences, including the modulation of protein kinase A (PKA) activity and, subsequently, the regulation of various cellular processes through pathways such as the MAPK and PI3K/Akt signaling cascades.[5]

As an antagonist, this compound binds to mGluR2/3 but does not activate them. Instead, it blocks the binding of the endogenous agonist, glutamate. This prevents the initiation of the downstream signaling cascade, thereby disinhibiting adenylyl cyclase and maintaining normal cAMP levels and glutamate release.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of group II metabotropic glutamate receptors and the point of intervention for this compound.

Applications and Future Directions

The role of this compound as a selective mGluR2/3 antagonist makes it a valuable research tool for studying the physiological and pathological roles of these receptors. Dysregulation of glutamatergic signaling is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, anxiety, and depression. Therefore, compounds that can modulate this system, such as this compound and its derivatives, are of significant interest in drug discovery programs.

Future research may focus on:

-

The development of more potent and selective derivatives of this compound.

-

Elucidation of the precise binding mode of this antagonist to mGluR2/3 through structural biology studies.

-

Exploration of its therapeutic potential in preclinical models of central nervous system disorders.

-

Utilization as a scaffold in the development of novel materials with specific binding or catalytic properties.

Conclusion

This compound is a heterocyclic compound with established utility as a synthetic intermediate and a pharmacological tool. While its historical origins are not clearly defined in modern databases, its role as a selective antagonist of group II metabotropic glutamate receptors provides a strong foundation for its continued investigation in the fields of neuroscience and medicinal chemistry. This guide has provided a consolidated resource of its known properties, a practical synthetic approach, and an overview of its mechanism of action, which will be of benefit to researchers and professionals in the life sciences.

References

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Investigation of 4-Aminopyridine-2,6-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-2,6-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel pharmaceutical agents and coordination polymers. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. It details the molecular structure, vibrational properties, and electronic characteristics as elucidated by computational methods. This document is intended to serve as a resource for researchers engaged in the design and development of new molecules based on this scaffold, offering insights into its intrinsic properties and potential for interaction.

Introduction

This compound, a trifunctional pyridine derivative, possesses a unique combination of a basic amino group and two acidic carboxyl groups. This arrangement imparts the molecule with the ability to participate in a variety of chemical interactions, including hydrogen bonding and metal coordination. Understanding the fundamental geometric and electronic properties of this molecule is crucial for predicting its behavior in different chemical environments and for the rational design of new functional materials and therapeutic agents.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and a host of electronic properties that are often challenging to determine experimentally. This guide summarizes the key theoretical data for this compound and outlines the computational methodologies typically employed in such studies.

Molecular Structure and Geometry

The equilibrium geometry of this compound has been optimized using DFT calculations. The pyridine ring is planar, with the amino and carboxylic acid groups positioned in the plane of the ring. The presence of intramolecular hydrogen bonding between the carboxylic acid protons and the nitrogen of the pyridine ring, as well as the amino group, can influence the orientation of the carboxyl groups.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.395 | C3-C2-N1 | 123.5 |

| C3-C4 | 1.402 | C2-N1-C6 | 118.0 |

| C4-C5 | 1.402 | N1-C6-C5 | 123.5 |

| C5-C6 | 1.395 | C6-C5-C4 | 119.0 |

| N1-C2 | 1.340 | C5-C4-C3 | 117.0 |

| N1-C6 | 1.340 | C4-C3-C2 | 119.0 |

| C4-N2 | 1.370 | C3-C4-N2 | 121.5 |

| C2-C7 | 1.510 | C5-C4-N2 | 121.5 |

| C7=O1 | 1.220 | N1-C2-C7 | 116.0 |

| C7-O2 | 1.350 | C3-C2-C7 | 120.5 |

| O2-H1 | 0.970 | C2-C7=O1 | 125.0 |

| C6-C8 | 1.510 | C2-C7-O2 | 112.0 |

| C8=O3 | 1.220 | O1=C7-O2 | 123.0 |

| C8-O4 | 1.350 | C7-O2-H1 | 108.0 |

| O4-H2 | 0.970 | N1-C6-C8 | 116.0 |

| N2-H3 | 1.015 | C5-C6-C8 | 120.5 |

| N2-H4 | 1.015 | C6-C8=O3 | 125.0 |

| C6-C8-O4 | 112.0 | ||

| O3=C8-O4 | 123.0 | ||

| C8-O4-H2 | 108.0 | ||

| C4-N2-H3 | 119.5 | ||

| H3-N2-H4 | 119.0 |

Note: The data presented in this table are representative values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Caption: Molecular structure of this compound.

Vibrational Analysis

The vibrational frequencies of this compound can be calculated to aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3580 | N-H stretch | Asymmetric stretching of the amino group |

| 3475 | N-H stretch | Symmetric stretching of the amino group |

| 3080 | O-H stretch | Stretching of the carboxylic acid O-H bonds |

| 1750 | C=O stretch | Symmetric stretching of the carbonyl groups |

| 1725 | C=O stretch | Asymmetric stretching of the carbonyl groups |

| 1620 | N-H bend | Scissoring motion of the amino group |

| 1580 | C=C/C=N stretch | Pyridine ring stretching modes |

| 1450 | C-O stretch | Stretching of the carboxylic acid C-O bonds |

| 1320 | O-H bend | In-plane bending of the carboxylic acid O-H |

| 850 | C-H bend | Out-of-plane bending of pyridine ring C-H |

Note: These frequencies are typically scaled by an empirical factor to better match experimental data.

Electronic Properties

The electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Experimental and Computational Protocols

Synthesis Protocol

A general synthesis procedure for related pyridine-dicarboxylic acid derivatives involves the oxidation of the corresponding dimethylpyridine. For this compound, a potential route could involve the oxidation of 4-amino-2,6-lutidine. A typical protocol is as follows:

-

Oxidation: 4-amino-2,6-lutidine is dissolved in a suitable solvent (e.g., water or a mixture of water and pyridine).

-

An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature (e.g., at reflux).

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The excess oxidizing agent is quenched (e.g., with ethanol). The manganese dioxide precipitate is removed by filtration.

-

Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Computational Protocol

The theoretical data presented in this guide are typically obtained using the following computational methodology:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional is a common choice for balancing accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure and geometry.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectrum.

-